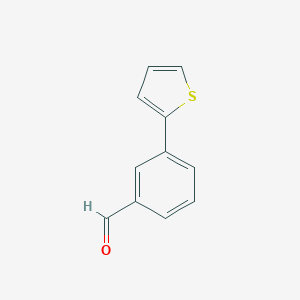

3-(2-噻吩基)苯甲醛

描述

3-(2-Thienyl)benzaldehyde is a chemical compound that involves a benzaldehyde group attached to a thiophene ring. This structure is significant in various chemical reactions and the synthesis of complex molecules, due to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of 3-(2-Thienyl)benzaldehyde and related derivatives often involves condensation reactions. One approach is the cyclisation reaction between 3-methylquinoxaline-2-thione and benzaldehydes, which is promoted by Brønsted acids such as sulfuric or hydrochloric acids. This method allows for the synthesis of 2,3-disubstituted thieno[2,3-b]quinoxaline derivatives from commercially available benzaldehydes, yielding high-quality compounds in a single step (Saoudi et al., 2015).

Molecular Structure Analysis

The molecular structure of 3-(2-Thienyl)benzaldehyde derivatives has been studied through various spectroscopic techniques, including 1H NMR, 13C NMR, UV–Visible, and FT-IR spectroscopy. These studies reveal detailed insights into the vibrational, electronic, and structural characteristics of these compounds, enabling a deeper understanding of their chemical behavior (Kumar et al., 2013).

Chemical Reactions and Properties

3-(2-Thienyl)benzaldehyde participates in various chemical reactions, including Wittig reactions, cyclization, and condensation reactions. These reactions are crucial for the synthesis of polymers, dyes, and pharmaceutical intermediates. The compound’s reactivity is influenced by its structure, where the thiophene ring and aldehyde group play pivotal roles (Beimling et al., 1983).

Physical Properties Analysis

The physical properties of 3-(2-Thienyl)benzaldehyde derivatives, such as melting points, boiling points, solubility, and stability, are determined by their molecular structure. Spectroscopic studies provide insights into the compound's interactions and dimerization behavior in different states, elucidating the importance of intra- and intermolecular forces (Ribeiro-Claro et al., 2002).

Chemical Properties Analysis

The chemical properties of 3-(2-Thienyl)benzaldehyde, such as reactivity towards nucleophiles, electrophiles, and its role in catalysis, are central to its application in organic synthesis. Its ability to form complexes and participate in coupling reactions makes it a versatile reagent for constructing more complex molecular architectures (Dutta et al., 2012).

科学研究应用

吡咯衍生物的合成

3-(2-噻吩基)苯甲醛: 被用于通过[3+2]环加成反应合成多取代吡咯衍生物 . 吡咯及其衍生物在医药领域具有重要意义,因为它们具有抗菌、抗真菌、抗炎、抗病毒、抗疟疾、抗癌和抗寄生虫等生物活性 .

咪唑合成

该化合物是咪唑合成中的前体,咪唑是医药、农用化学品、太阳能电池染料、光学应用、功能材料和催化领域中使用的功能分子的关键组成部分 .

有机合成

3-(2-噻吩基)苯甲醛: 参与各种有机合成过程。 例如,它可用于缩合反应,形成如(E)-1-(噻吩-2-基)-3-苯基丙-2-烯-1-酮等化合物,这些化合物在材料科学和化学生物学中具有应用 .

药物发现

该化合物是合成1,2,3-三唑的组成部分,1,2,3-三唑在自然界中不存在,但在药物发现中具有广泛的应用。 它们以其高化学稳定性而闻名,并被用于开发各种药物化合物 .

属性

IUPAC Name |

3-thiophen-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8OS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHCVKPOWDMRGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401522 | |

| Record name | 3-(2-Thienyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103668-99-1 | |

| Record name | 3-(2-Thienyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

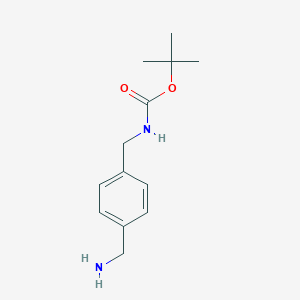

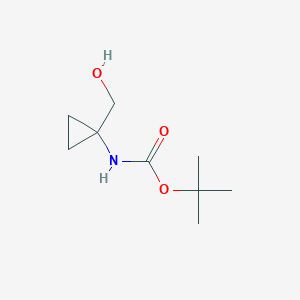

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

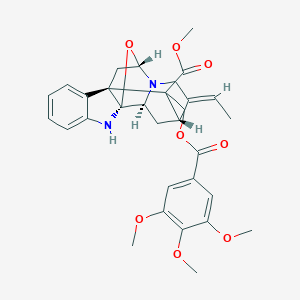

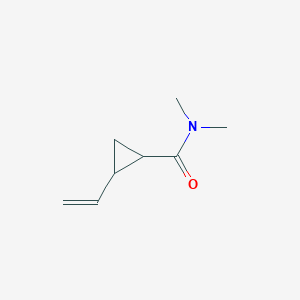

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the structure of 3-(2-Thienyl)benzaldehyde based on its derivative?

A1: The research article examines the crystal structure of 5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehyde, a derivative of 3-(2-Thienyl)benzaldehyde. It reveals that in this derivative, the thiophene ring is essentially planar and roughly coplanar with the benzene ring. [] The dihedral angle between these rings is reported as 4.35° []. While this information specifically pertains to the derivative, it suggests that 3-(2-Thienyl)benzaldehyde itself might also exhibit similar structural characteristics with a planar conformation of the thiophene and benzene rings. Further studies would be needed to confirm this.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,3-Benzothiazol-2-ylsulfanylmethylsulfanyl(methylsulfanyl)methylidene]cyanamide](/img/structure/B10884.png)